(2Z)-2-[(4-BUTOXYPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE
Overview
Description
(2Z)-2-[(4-BUTOXYPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-BUTOXYPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki-Miyaura coupling reaction to form the carbon-carbon bonds between the aromatic rings . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the development of continuous flow processes to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-BUTOXYPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
(2Z)-2-[(4-BUTOXYPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2Z)-2-[(4-BUTOXYPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxyphenylboronic acid
- 4-(4-methoxyphenyl)butyric acid
Comparison
Compared to similar compounds, (2Z)-2-[(4-BUTOXYPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE has a more complex structure, which may confer unique biological activities and chemical reactivity
Properties
IUPAC Name |
4-butoxy-N-[(Z)-1-(4-methoxyphenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N3O4/c1-4-5-20-39-26-16-12-24(13-17-26)31(36)35-30(21-23-10-14-25(38-3)15-11-23)32(37)33-19-18-27-22(2)34-29-9-7-6-8-28(27)29/h6-17,21,34H,4-5,18-20H2,1-3H3,(H,33,37)(H,35,36)/b30-21- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIFHZLVDODJTQ-OFWBYEQRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NCCC3=C(NC4=CC=CC=C43)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)NCCC3=C(NC4=CC=CC=C43)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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